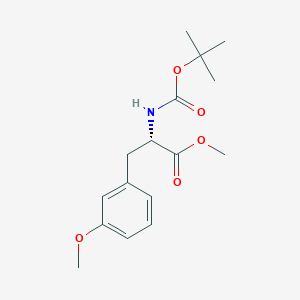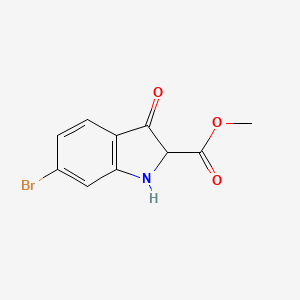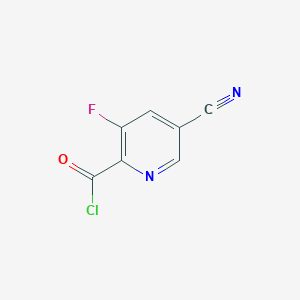
1-(Chloromethyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-methylpiperazine is an organic compound belonging to the piperazine family It is characterized by a piperazine ring substituted with a chloromethyl group at the first position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-methylpiperazine can be synthesized through various methods. One common approach involves the reaction of 4-methylpiperazine with formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions, where the formaldehyde acts as a source of the chloromethyl group. The process can be catalyzed by Lewis acids such as zinc chloride or aluminum chloride to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and high yield. The use of phase transfer catalysts, such as benzyl trimethyl ammonium chloride, can improve the efficiency of the chloromethylation process . Additionally, the reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of methylated derivatives or other reduced forms.
Scientific Research Applications
1-(Chloromethyl)-4-methylpiperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a precursor for various biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its use in the synthesis of antiviral, antibacterial, and anticancer agents.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-methylpiperazine involves its reactivity with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, DNA, or other biomolecules, leading to potential therapeutic effects. The compound’s interaction with molecular targets such as enzymes or receptors can modulate biological pathways, resulting in desired pharmacological outcomes .
Comparison with Similar Compounds
1-(Chloromethyl)piperazine: Lacks the methyl group at the fourth position, resulting in different reactivity and applications.
4-Methylpiperazine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-(Bromomethyl)-4-methylpiperazine: Similar structure but with a bromomethyl group, which can lead to different reactivity and biological activity.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and the development of novel derivatives with enhanced properties .
Properties
Molecular Formula |
C6H13ClN2 |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
1-(chloromethyl)-4-methylpiperazine |
InChI |
InChI=1S/C6H13ClN2/c1-8-2-4-9(6-7)5-3-8/h2-6H2,1H3 |
InChI Key |
GGXUXPYEKBOCDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


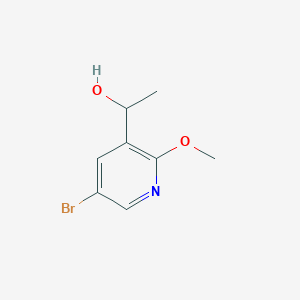
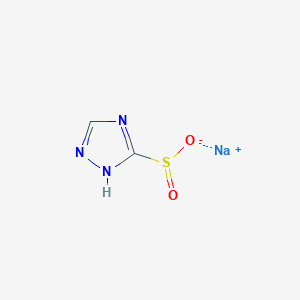

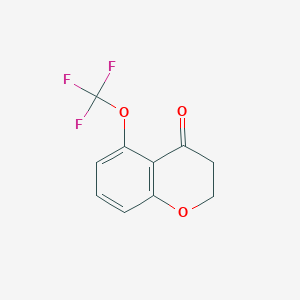
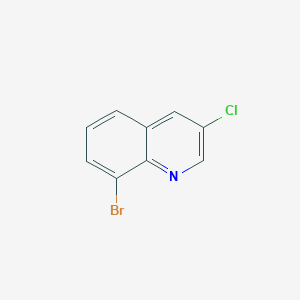
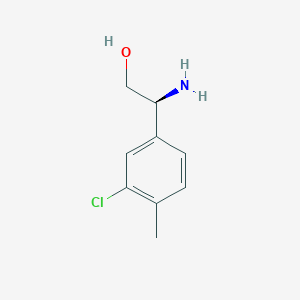
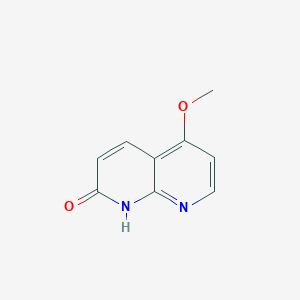
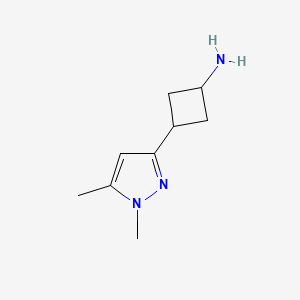
![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
![2-(3-Chlorophenyl)-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12969681.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969685.png)
